![molecular formula C8H8N4O B173058 4-Hydrazinylphthalazin-1(2h)-one CAS No. 14161-35-4](/img/structure/B173058.png)
4-Hydrazinylphthalazin-1(2h)-one
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinylphthalazin-1(2h)-one typically involves the reaction of phthalic anhydride with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反应分析
Types of Reactions
4-Hydrazinylphthalazin-1(2h)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives and substituted phthalazines .
科学研究应用
Neuroprotective Applications
Recent studies have highlighted the neuroprotective properties of hydralazine derivatives, including 4-Hydrazinylphthalazin-1(2H)-one. These compounds are being investigated for their ability to protect neuronal cells from degeneration associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms through which these compounds exert their effects include:
- Reduction of Oxidative Stress : this compound has been shown to activate Nrf2 signaling pathways, which help neutralize oxidative stress in neural cells .
- Mitochondrial Biogenesis : The compound promotes mitochondrial function and increases cellular levels of NAD and ATP, essential for neuronal health and function .
- Autophagy Activation : It facilitates the removal of damaged proteins and organelles, thus preventing cellular degeneration .
Anticancer Properties
The potential of this compound in oncology is also being explored. Its derivatives have been studied for their ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents. Notable aspects include:
- Synergistic Effects with Chemotherapy : When combined with traditional chemotherapy agents, hydralazine derivatives may enhance therapeutic outcomes by reducing resistance mechanisms in cancer cells .
- Targeting Specific Cancer Types : Research indicates that these compounds could be effective against solid tumors, including lung and colorectal cancers, by modulating immune responses and enhancing tumor sensitivity to treatment .
Drug Development Scaffold
This compound serves as a versatile scaffold in medicinal chemistry for developing new pharmacological agents. Its structural features allow for modifications that can lead to:
- Novel Antimicrobial Agents : The compound's ability to interact with biological targets makes it a candidate for developing new antibiotics or antifungal agents.
- Pharmaceutical Formulations : Its solubility and stability profiles make it suitable for various formulations, including oral and injectable forms .
Neurodegenerative Disease Treatment
A study focused on the use of hydralazine derivatives in models of Alzheimer's disease demonstrated significant improvements in cognitive function and neuronal survival when treated with this compound. The treatment group showed reduced levels of amyloid plaques and tau tangles compared to controls, suggesting a protective effect against neurodegeneration.
Cancer Therapy Trials
In clinical trials involving patients with non-small cell lung cancer (NSCLC), the administration of hydralazine derivatives led to improved response rates when combined with immune checkpoint inhibitors. Patients exhibited enhanced tumor shrinkage and prolonged survival rates compared to historical controls without this combination therapy.
作用机制
The mechanism of action of 4-Hydrazinylphthalazin-1(2h)-one involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, leading to a decrease in blood pressure. The compound also interacts with adrenergic receptors, contributing to its antiadrenergic effects .
相似化合物的比较
Similar Compounds
Hydralazine: Another pyridazine derivative with similar antiadrenergic properties.
Phthalazine: A parent compound with a similar structure but lacking the hydrazine group.
Uniqueness
4-Hydrazinylphthalazin-1(2h)-one is unique due to its specific hydrazine group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
生物活性
4-Hydrazinylphthalazin-1(2H)-one, a compound with the CAS number 14161-35-4, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its hydrazine functional group attached to a phthalazine ring. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study by Alkhalidi et al. (2021) , the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 64 |
Staphylococcus aureus | 32 |
Pseudomonas aeruginosa | 128 |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic processes.
Anticancer Activity
The anticancer potential of this compound has also been investigated. A notable study published in the journal Bioorganic & Medicinal Chemistry Letters demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
The study concluded that this compound could serve as a lead compound for the development of novel anticancer agents.
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Apoptosis Induction : It triggers programmed cell death in cancer cells by activating apoptotic pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death in cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : In a clinical setting, patients with recurrent urinary tract infections were treated with formulations containing this compound, resulting in a significant reduction in infection recurrence rates.
- Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer showed promising results when treated with a regimen including this compound, leading to tumor size reduction in several participants.
属性
IUPAC Name |
4-hydrazinyl-2H-phthalazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-10-7-5-3-1-2-4-6(5)8(13)12-11-7/h1-4H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXANHNUSCYGEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN=C2NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70161778 | |
Record name | 1,4-Phthalazinedione, 2,3-dihydro-, monohydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14161-35-4 | |
Record name | 1,4-Phthalazinedione, 2,3-dihydro-, monohydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014161354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Phthalazinedione, 2,3-dihydro-, monohydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70161778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。